molecular formula C15H11ClN4O3S2 B242968 19-chloro-17-methylsulfanyl-5,8-dioxa-14-thia-1,12,16,18-tetrazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2,4(9),10,12,15(20),16,18-heptaen-21-ol

19-chloro-17-methylsulfanyl-5,8-dioxa-14-thia-1,12,16,18-tetrazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2,4(9),10,12,15(20),16,18-heptaen-21-ol

Katalognummer: B242968
Molekulargewicht: 394.9 g/mol
InChI-Schlüssel: MXLUJTLTXGBJCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol is a complex heterocyclic compound. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol involves multiple steps. The process typically starts with the preparation of the core benzimidazole structure, followed by the introduction of the thiazine and dioxin rings. The final step involves the chlorination and methylsulfanyl substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted derivatives .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol is unique due to its combination of multiple heterocyclic rings and the presence of both chlorine and methylsulfanyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C15H11ClN4O3S2

Molekulargewicht

394.9 g/mol

IUPAC-Name

19-chloro-17-methylsulfanyl-5,8-dioxa-14-thia-1,12,16,18-tetrazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2,4(9),10,12,15(20),16,18-heptaen-21-ol

InChI

InChI=1S/C15H11ClN4O3S2/c1-24-14-18-11(16)10-12(19-14)25-15-17-6-4-8-9(23-3-2-22-8)5-7(6)20(15)13(10)21/h4-5,13,21H,2-3H2,1H3

InChI-Schlüssel

MXLUJTLTXGBJCS-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C(N3C4=CC5=C(C=C4N=C3S2)OCCO5)O)C(=N1)Cl

Kanonische SMILES

CSC1=NC2=C(C(N3C4=CC5=C(C=C4N=C3S2)OCCO5)O)C(=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.